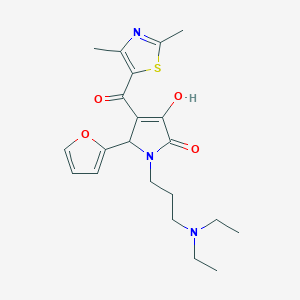

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative featuring a 3-(diethylamino)propyl chain at position 1, a 2,4-dimethylthiazole-5-carbonyl group at position 4, and a furan-2-yl substituent at position 3.

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-5-23(6-2)10-8-11-24-17(15-9-7-12-28-15)16(19(26)21(24)27)18(25)20-13(3)22-14(4)29-20/h7,9,12,17,26H,5-6,8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUWRPZKDXAGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrrolone core, which is known for various biological activities, particularly in neurological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 427.6 g/mol. The presence of functional groups such as the diethylamino group , thiazole moiety , and pyrrolone ring suggests potential interactions with various biological targets, particularly serotonin transporters.

Preliminary studies indicate that the compound may function as an inhibitor of certain enzymes or receptors involved in neurotransmitter regulation. The structural components, notably the thiazole and pyrrolone rings, are hypothesized to interact with serotonin transport mechanisms, influencing neurochemical processes critical for mood regulation and anxiety management. Such interactions are characteristic of compounds that exhibit selective serotonin reuptake inhibitor (SSRI) activity .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Neuropharmacological Studies : Research has shown that similar compounds can act as SSRIs, which are crucial in treating depression and anxiety disorders. The interaction studies employing techniques like molecular docking have indicated that this compound may bind effectively to serotonin transporters.

- Anticonvulsant Activity : A study on structurally related thiadiazole derivatives demonstrated significant anticonvulsant effects using models such as maximal electroshock seizure (MES) tests. The SAR (structure-activity relationship) analysis revealed that modifications to the thiazole ring could enhance anticonvulsant potency .

- Antimicrobial Properties : Investigations into derivatives of the thiazole moiety have indicated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents has been shown to improve efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Similar core structure; dimethylamino instead of diethylamino | Potentially similar SSRI activity |

| 1-(3-(diethylamino)propyl)-4-(thiazol-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Lacks methyl groups on thiazole | Varying activity against different receptors |

| 1-[3-(diethylamino)propyl]-3-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | Pyridine instead of thiazole | Different pharmacological profile |

Scientific Research Applications

Neuropharmacological Applications

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes or receptors involved in neurological pathways, particularly those related to serotonin transport. This suggests potential applications as a selective serotonin reuptake inhibitor (SSRI), which are critical in treating depression and anxiety disorders .

Anticonvulsant Activity

Research has shown that thiazole-bearing compounds can exhibit anticonvulsant properties. The structural similarities between this compound and other thiazole derivatives suggest it may also possess similar anticonvulsant activities, potentially offering new avenues for epilepsy treatment .

Antiproliferative Effects

Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The presence of the thiazole ring in this compound may enhance its cytotoxicity against specific cancer types, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have investigated compounds related to this structure, providing insights into their pharmacological profiles:

- Study on SSRIs : A study explored the role of compounds similar to this one as SSRIs, demonstrating their effectiveness in altering serotonin levels and alleviating symptoms of depression.

- Anticonvulsant Research : Another research effort focused on thiazole derivatives and their anticonvulsant properties, identifying key structural features that contribute to their efficacy .

- Cytotoxicity Testing : Various analogues were tested for antiproliferative activity against cancer cell lines, showing promising results that warrant further exploration into this compound's potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares a pyrrolone core with several analogues, differing primarily in substituents at positions 1, 4, and 4. Below is a comparative analysis based on the evidence:

Data Gaps and Research Needs

- No melting points, solubility, or bioactivity data are available for the target compound, limiting direct comparisons.

- Structural analogues with fluorophenyl or morpholinyl groups () suggest avenues for optimizing solubility and stability, but experimental validation is required.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions with precise control of temperature (60–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., dichloromethane or DMF). Key steps include:

- Amine alkylation : Introducing the diethylaminopropyl group via nucleophilic substitution under anhydrous conditions.

- Acylation : Coupling the thiazole-carbonyl moiety using acid chlorides or activated esters.

- Purification : Column chromatography or recrystallization to isolate the product (yield: 45–65%) . Methodological Tip: Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unreacted intermediates or dimerization side products .

Q. How can the compound’s structure be rigorously characterized?

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve bond lengths/angles and confirm the hydroxyl group’s hydrogen-bonding interactions (e.g., using ORTEP-III for structural visualization) . Note: Computational chemistry (DFT) can pre-validate spectroscopic data by simulating NMR chemical shifts .

Q. What computational methods are suitable for modeling its electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties (e.g., ionization potentials, bond dissociation energies). Basis sets like 6-31G(d,p) are recommended for geometry optimization .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies between experimental and simulated NMR spectra.

- Solution : Re-evaluate computational parameters (e.g., solvent effects in DFT) or confirm crystallographic data via single-crystal X-ray diffraction. Cross-validate with IR spectroscopy to identify functional groups (e.g., hydroxyl stretch at 3200–3500 cm) .

Q. What experimental strategies can elucidate reaction mechanisms for its functionalization?

- Kinetic studies : Monitor reaction rates under varying temperatures/solvents to identify rate-determining steps.

- Isotope labeling : Use O-labeled water to track hydroxyl group participation in hydrolysis.

- Trapping intermediates : Employ quenching agents (e.g., methanol) followed by LC-MS analysis .

Q. How to design structure-activity relationship (SAR) studies for its pharmacological potential?

- Modify substituents : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to assess potency changes.

- Assay selection : Test against target enzymes (e.g., kinases) via fluorescence polarization or SPR-based binding assays.

- Data analysis : Use multivariate regression to correlate electronic properties (HOMO/LUMO gaps) with bioactivity .

Q. How to evaluate its stability under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.

- pH sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 254 nm.

- Light exposure : Conduct photostability studies using UV-Vis spectroscopy .

Q. What is the role of exact exchange in DFT for modeling its redox behavior?

Hybrid functionals (e.g., B3LYP) with 20–25% exact exchange improve prediction of redox potentials by accurately describing electron correlation. Compare computed ionization energies (e.g., 8.2–8.5 eV) with experimental cyclic voltammetry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.